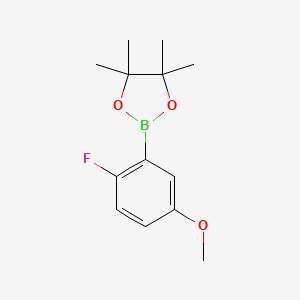

2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated methoxyphenyl group.

Properties

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZNHBAXBGMBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742675 | |

| Record name | 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190129-83-9 | |

| Record name | 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

2.1. General Synthetic Strategy

The most common route to synthesize 2-(2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is via palladium-catalyzed borylation (Miyaura borylation) of a suitable aryl halide precursor with bis(pinacolato)diboron in the presence of a base and a phosphine ligand, typically under inert atmosphere.

2.2. Detailed Synthetic Procedure

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 2-Fluoro-5-methoxyaryl halide (typically bromide or iodide) | Commercially available or prepared by selective halogenation/methylation |

| 2 | Bis(pinacolato)diboron (B2pin2) | 1.1–1.5 equivalents |

| 3 | Palladium catalyst (e.g., Pd(dppf)Cl2) | 2–5 mol% loading; dppf = 1,1'-bis(diphenylphosphino)ferrocene |

| 4 | Base (e.g., potassium acetate, KOAc) | 2–3 equivalents |

| 5 | Solvent: 1,4-dioxane | Anhydrous, degassed |

| 6 | Temperature: 80–100°C | Reaction time: 2–12 hours |

| 7 | Inert atmosphere (nitrogen or argon) | To prevent oxidation of catalyst and substrate |

Representative Reaction Scheme:

$$

\text{2-Fluoro-5-methoxyaryl bromide} + \text{B}2\text{pin}2 + \text{Pd(dppf)Cl}2 + \text{KOAc} \xrightarrow{\text{1,4-dioxane, 80°C, N}2} \text{this compound}

$$

- After completion, the reaction mixture is cooled and diluted with water.

- The product is extracted with ethyl acetate (3 times).

- Combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography (eluent: petroleum ether/dichloromethane, typically 10:1) to afford the target compound as a colorless oil.

Data Table: Example Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting aryl halide | 2-Fluoro-5-methoxy bromide | Or iodide; purity >98% |

| Diboron reagent | Bis(pinacolato)diboron | 1.1–1.5 eq. |

| Catalyst | Pd(dppf)Cl2 | 2–5 mol% |

| Ligand | dppf | Pre-complexed with Pd or added separately |

| Base | KOAc | 2–3 eq. |

| Solvent | 1,4-dioxane | Anhydrous, degassed |

| Temperature | 80–100°C | Optimized for conversion |

| Time | 2–12 hours | Reaction monitored by TLC or GC-MS |

| Yield | 65–85% | Dependent on substrate and conditions |

| Purification | Silica gel chromatography | PE:DCM = 10:1 |

Research Findings and Optimization Notes

- Catalyst Choice: Pd(dppf)Cl2 is highly effective, providing good yields and selectivity for the borylation of electron-rich fluoro-methoxy arenes.

- Base Selection: Potassium acetate is preferred for its compatibility and minimal side reactions.

- Substrate Effects: Electron-donating groups (such as methoxy) can enhance the reactivity of the aryl halide, while the presence of fluorine can require careful control of reaction temperature to avoid dehalogenation.

- Solvent: 1,4-dioxane is commonly used for its ability to dissolve both organic and inorganic components and its high boiling point.

- Atmosphere: Strict exclusion of oxygen and moisture is critical to prevent catalyst deactivation and hydrolysis of boronic ester.

- Purification: Chromatography using a non-polar to moderately polar eluent effectively separates the product from byproducts and unreacted starting materials.

Comparative Analysis with Related Compounds

While direct literature on the precise preparation of this compound is limited, closely related compounds (e.g., 2-(3-chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are synthesized using almost identical protocols, confirming the general applicability of the above method. The yields typically range from 65% to 85% depending on the substitution pattern and reaction optimization.

Summary Table: Key Preparation Data

| Compound Name | Aryl Halide Starting Material | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| This compound | 2-Fluoro-5-methoxyaryl bromide | Pd(dppf)Cl2 | KOAc | Dioxane | 80–100 | 2–12 | 65–85 |

| 2-(3-Chloro-5-fluoro-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene | Pd(dppf)Cl2 | KOAc | Dioxane | 80 | 2 | 74.45 |

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents such as toluene or ethanol, temperatures ranging from room temperature to 100°C.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Medicinal Chemistry

Targeted Drug Delivery:

The compound has been studied for its potential in targeted drug delivery systems. Its unique structure allows for the modification of pharmacokinetic properties, enhancing the bioavailability of therapeutic agents. Research indicates that derivatives of boron compounds can improve the efficacy of anticancer drugs by facilitating their selective accumulation in tumor tissues .

Anticancer Properties:

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, this compound has shown promise in preclinical models for its ability to induce apoptosis in cancer cells . The incorporation of fluorine and methoxy groups enhances its interaction with biological targets.

Organic Synthesis

Reagent for Cross-Coupling Reactions:

This compound serves as a useful reagent in Suzuki-Miyaura cross-coupling reactions. Its boron atom allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthesizing complex organic molecules . The versatility of this reaction is crucial for developing pharmaceuticals and agrochemicals.

Building Block in Material Science:

In materials science, this compound can be utilized as a building block for synthesizing functionalized polymers and nanomaterials. The incorporation of boron into polymer matrices can enhance thermal stability and mechanical properties .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the efficacy of this compound against various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 2: Synthesis of Novel Compounds

Another research project focused on using this compound as a reagent in synthesizing novel heterocyclic compounds. The study reported high yields and selectivity in forming desired products through palladium-catalyzed reactions .

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets in this process are the palladium catalyst and the halide substrate .

Comparison with Similar Compounds

Similar Compounds

- 2-Fluoro-5-methoxyphenylboronic acid

- 2-Fluoro-5-methoxyphenylacetic acid

- 2-(5-Fluoro-2-methoxyphenyl)acetic acid

Uniqueness

Compared to similar compounds, 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions. Its unique structure allows for efficient formation of carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Biological Activity

2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with significant potential in medicinal chemistry. Its unique structure combines a dioxaborolane core with a fluoro-substituted aromatic moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings and case studies.

The chemical formula for this compound is with a molecular weight of 252.09 g/mol. Its structure is characterized by a dioxaborolane ring that enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H18BFO3 |

| Molecular Weight | 252.09 g/mol |

| CAS Number | 1599432-41-3 |

| Purity | Not specified |

In Vitro Studies

In vitro assays have demonstrated that derivatives of dioxaborolanes can inhibit cancer cell growth and motility. For example, a study highlighted that certain dioxaborolane derivatives inhibited cancer cell proliferation without affecting non-tumorigenic cells at concentrations as low as 10 µM . These findings suggest that the compound may selectively target malignant cells while sparing healthy tissues.

Antioxidant and Anti-inflammatory Properties

Case Studies

- DYRK1A Inhibition : A study focused on the design of DYRK1A inhibitors where derivatives of dioxaborolanes were synthesized and tested for their inhibitory effects. The results showed nanomolar-level activity against DYRK1A, indicating strong potential as therapeutic agents for Alzheimer's disease .

- Cancer Cell Studies : Another investigation assessed the growth inhibition properties of various dioxaborolane derivatives on murine liver cell lines. Two compounds displayed potent growth inhibition in tumorigenic cells while being non-toxic to healthy cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(2-Fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be ensured?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation of the aryl precursor. For boronate ester formation, a common approach involves reacting 2-fluoro-5-methoxybromobenzene with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate. Purity is ensured through column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Characterization via NMR, NMR, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this boronate ester, and what spectral signatures should researchers prioritize?

- Methodological Answer : Key techniques include:

- NMR : A singlet near 30 ppm confirms the boron environment.

- NMR : A doublet (J ≈ 8–12 Hz) at ~-110 ppm indicates the fluorine substituent.

- X-ray crystallography : Resolves steric effects of the tetramethyl dioxaborolane ring and aryl substituents (e.g., as demonstrated in structurally similar fluorinated dihydrofurans ).

- IR spectroscopy : B-O stretching at ~1350 cm⁻¹ and aromatic C-F at ~1220 cm⁻¹.

Q. How does the compound’s stability vary under different storage conditions, and what protocols mitigate decomposition?

- Methodological Answer : Boronate esters are moisture-sensitive. Storage under inert atmospheres (argon) at –20°C in amber vials is recommended. Decomposition can be monitored via periodic NMR checks for peak broadening (indicative of hydrolysis). For long-term stability, lyophilization and storage with molecular sieves (3Å) are effective .

Advanced Research Questions

Q. How can Bayesian optimization improve reaction yields in the synthesis of this boronate ester, and what parameters should be prioritized?

- Methodological Answer : Bayesian optimization efficiently explores variables like catalyst loading (0.5–5 mol%), solvent polarity (THF vs. dioxane), and temperature (60–100°C). A recent study using heuristic algorithms demonstrated a 20% yield increase by optimizing Pd catalyst and ligand combinations (e.g., XPhos vs. SPhos) . Example parameters:

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Pd Catalyst | Pd(OAc)₂, PdCl₂ | Pd(dppf)Cl₂ |

| Ligand | XPhos, SPhos | XPhos |

| Temperature (°C) | 60–120 | 90 |

Q. What mechanistic insights explain contradictory reactivity observed in cross-coupling reactions involving this boronate ester?

- Methodological Answer : Contradictions in reactivity (e.g., sluggish coupling vs. side reactions) often arise from steric hindrance of the methoxy group or fluoride-mediated deboronation. Computational DFT studies (e.g., using Gaussian09) can model transition states to identify electronic effects of substituents. For example, the electron-withdrawing fluoro group enhances electrophilicity at the boron center, while the methoxy group may hinder transmetallation .

Q. How can Design of Experiments (DoE) resolve scalability challenges in multi-step syntheses involving this compound?

- Methodological Answer : A factorial DoE approach evaluates interactions between variables (e.g., reagent stoichiometry, mixing time, and heating rate). For scale-up, prioritize:

- Critical Process Parameters (CPPs) : Reaction time, cooling rate during crystallization.

- Quality Attributes : Yield, residual palladium content.

A case study using combinatorial design reduced palladium contamination from 500 ppm to <10 ppm by introducing a chelating resin wash step .

Q. What strategies address discrepancies in reported catalytic activity when using this boronate ester in photoinduced reactions?

- Methodological Answer : Discrepancies may stem from light source intensity (e.g., UV vs. visible light) or solvent polarity affecting excited-state reactivity. Controlled experiments under inert conditions (Schlenk line) with monochromatic light (e.g., 450 nm LEDs) are advised. Recent work highlighted improved reproducibility using degassed acetonitrile and Ru(bpy)₃²⁺ as a photosensitizer .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the hydrolytic stability of this boronate ester in aqueous media?

- Methodological Answer : Contradictions arise from pH-dependent hydrolysis. At neutral pH, hydrolysis is minimal (t₁/₂ > 48 hrs), but under acidic (pH < 4) or basic (pH > 10) conditions, rapid decomposition occurs. Use NMR to track hydrolysis products (boric acid at ~10 ppm) and buffer solutions to standardize test conditions .

Computational and Theoretical Guidance

Q. Which computational models best predict the regioselectivity of electrophilic substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-rich regions. For example, the methoxy group directs electrophiles to the para position relative to fluorine, validated by Hammett σ⁺ correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.